Veratraldehyde

描述

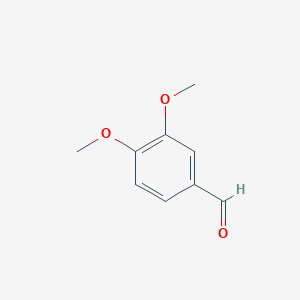

This compound is a dimethoxybenzene that is benzaldehyde substituted by methoxy groups at positions 3 and 4. It is found in peppermint, ginger, raspberry, and other fruits. It has a role as an antifungal agent. It is a member of benzaldehydes and a dimethoxybenzene.

3,4-Dimethoxybenzaldehyde has been reported in Wisteria floribunda, Zingiber montanum, and other organisms with data available.

structure in first source

Structure

3D Structure

属性

IUPAC Name |

3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUFSDZVCOTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026285 | |

| Record name | Veratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Veratraldehyde appears as needles or chunky light peach powder. Has an odor of vanilla beans. (NTP, 1992), Solid, white crystalline solid | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Veratraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/821/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

538 °F at 760 mmHg (NTP, 1992), 281.00 °C. @ 760.00 mm Hg | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 6.32 mg/mL at 25 °C, insoluble in cold water; soluble in hot water oils, soluble (in ethanol) | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Veratraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/821/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-14-9 | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-O-Methylvanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERATRALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VERATRALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Veratraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI88P68JZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

108 to 109 °F (NTP, 1992), 58 °C | |

| Record name | VERATRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Veratraldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to veratraldehyde (3,4-dimethoxybenzaldehyde). This compound is a significant intermediate in the pharmaceutical and flavor and fragrance industries.

Chemical and Physical Properties

This compound is an organic compound structurally related to benzaldehyde, featuring two methoxy groups.[1] It typically appears as a white to pale yellow or peach-colored crystalline solid.[1][2][3] Commercially, it is popular for its pleasant, sweet, and woody vanilla-like fragrance.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,4-Dimethoxybenzaldehyde | [4] |

| Synonyms | Vanillin methyl ether, Veratric aldehyde, Methylvanillin | [4][5] |

| CAS Number | 120-14-9 | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline solid/powder | [2][3][6] |

| Melting Point | 40–45 °C | [1][4][7] |

| Boiling Point | 281 °C | [1][6][7] |

| Density | ~1.114 g/cm³ | [1][2] |

| Flash Point | >110 °C (>230 °F) | [3][4] |

| Water Solubility | Slightly soluble in cold water; soluble in hot water. | [2][4][7] |

| Solvent Solubility | Soluble in ethanol, ether, and other organic solvents. | [2][3][4] |

| Stability | Stable under normal conditions, but sensitive to air and light.[4][8][9] It can oxidize to the odorless veratric acid.[4][7] |

Chemical Structure

This compound is a dimethoxybenzene, specifically benzaldehyde substituted at the 3 and 4 positions with methoxy groups.[4][7]

Caption: Chemical structure of this compound (3,4-dimethoxybenzaldehyde).

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features and Observations | Source(s) |

| ¹H NMR | Data available in CDCl₃. | [10] |

| ¹³C NMR | Data available in CDCl₃. | [10] |

| IR | Spectrum available (KBr disc, nujol mull, CCl₄/CS₂ solution). | [10][11] |

| UV-Vis | UV-Vis spectra are available, particularly in the context of its oxidation reactions. | [12] |

| Mass Spec | Electron ionization mass spectrum data is available. | [11] |

Experimental Protocols

This compound can be synthesized through various methods. One common and historically significant method is the methylation of vanillin.

A. Synthesis of this compound by Methylation of Vanillin

This procedure is a common laboratory-scale synthesis method.[4][13]

-

Reactants:

-

Vanillin (3-methoxy-4-hydroxybenzaldehyde)

-

Dimethyl sulfate

-

Sodium hydroxide solution

-

-

Procedure:

-

A mixture of vanillin and boiling water is prepared in a three-necked flask and heated on a steam bath.[13]

-

A heated solution of sodium hydroxide is added in one lot to the hot vanillin mixture.[13]

-

The flask is fitted with a reflux condenser, mechanical stirrer, and a separatory funnel.[13]

-

Heating is continued while dimethyl sulfate is added dropwise via the separatory funnel. The temperature should be maintained to ensure a steady reaction.[13]

-

The reaction mixture is kept alkaline by the periodic addition of the sodium hydroxide solution.[13]

-

After the addition of reagents is complete, the mixture is heated for an additional period to ensure the reaction goes to completion.[13]

-

The reaction mixture is then cooled, allowing the this compound to crystallize.[13]

-

The solid crystalline mass is collected, ground with ice water, and filtered with suction.[13]

-

The product is dried in a vacuum desiccator. Further purification can be achieved by distillation under reduced pressure.[13]

-

Caption: Workflow for the synthesis of this compound from vanillin.

B. Synthesis via Oppenhauer Oxidation of Veratryl Alcohol

This method provides an alternative route with high selectivity and yield.[14]

-

Reactants:

-

Veratryl alcohol

-

Toluene (dried)

-

Aluminum isopropoxide (catalyst)

-

Paraformaldehyde (dried)

-

-

Procedure:

-

Veratryl alcohol and toluene are charged into a flask equipped with a Dean-Stark trap.[14]

-

The mixture is heated to reflux, and a portion of toluene is distilled off to ensure anhydrous conditions.[14]

-

After cooling, the catalyst, aluminum isopropoxide, is added.[14]

-

The solution is heated to 100°C, and paraformaldehyde is added slowly in portions. This results in foaming as the methanol-toluene azeotrope distills.[14]

-

The mixture is refluxed for approximately 2 hours until TLC confirms the complete oxidation of the alcohol.[14]

-

The mixture is cooled and washed with 1N NaOH, which precipitates aluminum salts.[14]

-

The organic (toluene) layer is separated, washed with brine, and dried with sodium sulfate.[14]

-

Toluene is removed under vacuum, and the resulting crude product is purified by distillation to yield pure this compound.[14]

-

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs.[1][4] Its structure is a versatile scaffold for building more complex molecules.

Caption: this compound as a key intermediate in pharmaceutical synthesis.

Safety and Handling

This compound is considered harmful if swallowed and causes skin irritation.[9][15]

-

Handling: Use in a well-ventilated area.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles.[2][15] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, and well-ventilated place, away from sources of heat and fire.[2][16] Keep containers tightly closed.[2] The compound is sensitive to air and light, and solutions may oxidize to veratric acid.[4][8][17]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[4][7][17]

-

First Aid:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 7. This compound | 120-14-9 [chemicalbook.com]

- 8. This compound CAS No. 120-14-9 3, 4-Dimethoxybenzaldehhyde [sunwisechem.com]

- 9. chemtexusa.com [chemtexusa.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sciencemadness Discussion Board - Synthesis of this compound via Oppenhauer oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. This compound - Supplier, Trader from Mumbai - Latest Price [hemanshuchemicals.com]

- 17. Page loading... [wap.guidechem.com]

Veratraldehyde (CAS 120-14-9): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an aromatic aldehyde with the CAS number 120-14-9. It is a derivative of vanillin and is found naturally in various plants, including peppermint, ginger, and raspberry.[1][2] This compound is widely utilized as a flavorant and odorant due to its pleasant woody, vanilla-like aroma.[1][2] Beyond its sensory applications, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Its biological activities, including antifungal and antibacterial properties, are subjects of ongoing research. This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, detailed synthesis protocols, safety information, and insights into its mechanisms of action.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow crystalline solid at room temperature.[4] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Melting Point | 43-46 °C | [4] |

| Boiling Point | 281 °C | [2] |

| Density | 1.129 g/cm³ at 25 °C | [4] |

| Flash Point | 113 °C | [4] |

| Water Solubility | <0.1 g/100 mL at 22 °C | [5] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Odor | Sweet, woody, vanilla-like | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Signals consistent with the structure | [6] |

| ¹³C NMR | Signals consistent with the structure | [7] |

| IR Spectrum | Available | [8][9] |

| Mass Spectrum | Available | [10] |

Synthesis of this compound: Experimental Protocols

This compound is commonly synthesized through the methylation of vanillin or via the Vilsmeier-Haack reaction with veratrole.

Methylation of Vanillin

This method involves the methylation of the hydroxyl group of vanillin using a methylating agent, such as dimethyl sulfate, in an alkaline solution.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel equipped with a stirrer, dissolve vanillin in a 10% aqueous sodium hydroxide solution at room temperature.

-

Addition of Methylating Agent: Add dimethyl sulfate to the solution in one portion while stirring.

-

Reaction: Continue stirring the mixture for 7 hours at 20°C.

-

Crystallization: After the reaction period, store the mixture in a refrigerator at 4–5°C for 12 hours to allow for the precipitation of this compound.

-

Isolation: Filter the precipitate using a glass filter and wash it with ice-cold water.

-

Purification: For further purification, recrystallize the crude this compound from ethanol. The expected yield of pure aldehyde is approximately 88%.

Vilsmeier-Haack Reaction of Veratrole

This method involves the formylation of veratrole (1,2-dimethoxybenzene) using a Vilsmeier reagent, which is typically a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a reaction vessel, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.

-

Addition of Veratrole: Slowly add veratrole to the freshly prepared Vilsmeier reagent.

-

Reaction: Remove the cooling bath and heat the reaction mixture at 75°C for 6 hours.

-

Work-up: Pour the resulting solution into ice-cooled water and basify with an aqueous sodium hydroxide solution to a pH of 8-9.

-

Extraction: Extract the product with a suitable organic solvent, such as 1,2-dichloroethane.

-

Washing: Wash the organic layer with water.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by distillation to obtain this compound.

Caption: Common synthetic routes to this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable biological activities, particularly as an antimicrobial agent. Its mechanisms of action are an area of active investigation.

Antifungal Activity and Redox Cycling in Pleurotus eryngii

In the white-rot fungus Pleurotus eryngii, this compound participates in a redox cycle that leads to the production of hydrogen peroxide (H₂O₂), a key component of the fungus's lignin-degrading machinery.[1][7] This cycle involves two key enzymes: aryl-alcohol dehydrogenase and aryl-alcohol oxidase.

-

Reduction: this compound is reduced by an intracellular aryl-alcohol dehydrogenase to veratryl alcohol, utilizing NADPH as a cofactor.[1][6]

-

Oxidation: The resulting veratryl alcohol is then oxidized by an extracellular aryl-alcohol oxidase, which transfers electrons from the alcohol to molecular oxygen, producing H₂O₂ and regenerating this compound.[1][8]

This enzymatic cycle effectively generates a localized supply of H₂O₂ in the extracellular environment, which is then used by peroxidases to break down lignin.[8]

Caption: Enzymatic cycle involving this compound for H₂O₂ production.

Antibacterial Activity: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

Recent studies have highlighted the potential of this compound as an anti-biofilm agent against the pathogenic bacterium Pseudomonas aeruginosa. While exhibiting weak direct antibacterial activity, this compound potently inhibits bacterial motility, a critical factor in biofilm formation.[11]

Computational studies, including molecular docking and dynamic simulations, suggest that this compound may exert its anti-biofilm effect by targeting the PilY protein.[11] PilY is a component of the Type-IV pili, which are essential for pilus biogenesis and, consequently, for bacterial motility and the initial stages of biofilm formation.[11] By binding to PilY, this compound is hypothesized to disrupt these processes.

Caption: this compound's potential targeting of PilY to inhibit biofilm formation.

Safety and Handling

This compound is considered to be of low acute toxicity but may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. It is incompatible with strong oxidizing agents and strong bases.[2]

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | [3] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Applications

This compound's unique properties make it a valuable compound in several industries.

-

Flavor and Fragrance: Widely used to impart vanilla, woody, and sweet notes in food, beverages, and perfumes.[2]

-

Pharmaceutical Intermediate: A key starting material in the synthesis of various pharmaceuticals, including the antihypertensive drug methyldopa.[3]

-

Agrochemicals: Used in the production of certain agrochemical compounds.

-

Research: Serves as a versatile building block in organic synthesis for the creation of more complex molecules.

Conclusion

This compound (CAS 120-14-9) is a multifaceted aromatic compound with significant applications in both industrial and research settings. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible and versatile chemical. The growing body of research into its biological activities, particularly its antifungal and anti-biofilm properties, suggests potential for its development into new therapeutic agents. The mechanisms of action, such as the redox cycling in fungi and the potential targeting of the PilY protein in bacteria, provide a solid foundation for further investigation and drug development efforts. This guide serves as a comprehensive resource for professionals seeking to understand and utilize the full potential of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anisaldehyde and this compound Acting as Redox Cycling Agents for H2O2 Production by Pleurotus eryngii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pecularities and applications of aryl-alcohol oxidases from fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl-alcohol oxidase - Wikipedia [en.wikipedia.org]

- 9. aryl-alcohol oxidase - Creative Biogene [microbialtec.com]

- 10. This compound Inhibits Motility Phenotypes and Targets Biofilm Formation of Pseudomonas aeruginosa: Insights From Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Physical properties of Veratraldehyde (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Veratraldehyde

Introduction

This compound (3,4-dimethoxybenzaldehyde) is an aromatic aldehyde widely utilized in the pharmaceutical, flavor, and fragrance industries.[1] Its pleasant, woody, vanilla-like aroma makes it a popular ingredient, but for researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is critical for its application in synthesis, formulation, and quality control.[2] This guide provides a detailed overview of the melting and boiling points of this compound, complete with experimental protocols for their determination.

Physical Properties of this compound

This compound is a crystalline solid at room temperature, typically appearing as white to pale yellow or light peach-colored crystals or powder.[1][3][4] It is known to oxidize in the air to the odorless veratric acid.[2][5] The compound is slightly soluble in cold water but soluble in hot water, ethanol, and various organic solvents.[1][3][5]

Quantitative Data

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for easy comparison. The slight variations can be attributed to different experimental conditions and sample purity.

| Physical Property | Temperature Range (°C) | Pressure |

| Melting Point | 40 - 43 °C | N/A |

| 43 - 45 °C[5] | N/A | |

| 44.5 - 45 °C[2][5] | N/A | |

| 43 - 46 °C[1] | N/A | |

| Boiling Point | 281 °C[3][4][6][7] | 760 mmHg[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a substance.[8] Impurities typically cause a depression of the melting point and an increase in its range, while for the boiling point, non-volatile impurities can cause an elevation.[8][9]

Melting Point Determination (Capillary Method)

This method is widely used due to its accuracy and the small sample size required.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample, trapping a small amount of the solid.[10] The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[10] This assembly is then placed into the heating block of a melting point apparatus or a heated oil bath (Thiele tube).[8]

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point of this compound. Then, the heating rate is slowed to about 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[8][11] For a pure compound, this range should be narrow, typically 0.5-1.0°C.[8][10]

Boiling Point Determination (Distillation Method)

For determining the boiling point of a substance available in sufficient quantity (typically >5 mL), the simple distillation method is standard.[9]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: The this compound sample is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.

-

Observation and Recording: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point. It represents the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[12] It is crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's melting point using the capillary method.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. This compound | 120-14-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS No. 120-14-9 3, 4-Dimethoxybenzaldehhyde [sunwisechem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. 120-14-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Solubility of Veratraldehyde in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of veratraldehyde, a key aromatic compound utilized in the pharmaceutical, flavor, and fragrance industries. Understanding the solubility of this compound in various solvents is critical for its application in synthesis, formulation, and biological studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

This compound: A Compound of Interest

This compound (3,4-dimethoxybenzaldehyde) is a naturally occurring organic compound found in various plants, including peppermint, ginger, and raspberries[1]. Structurally related to vanillin, it is prized for its pleasant woody and vanilla-like aroma[1]. In the pharmaceutical industry, it serves as an important intermediate in the synthesis of various drugs[2]. Its biological activities, including potential antifungal properties, are also of significant interest to researchers.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and a range of common organic solvents.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water (cold) | Ambient | Insoluble | Qualitative | [1][3] |

| Water (hot) | - | Soluble | Qualitative | [1][3][4] |

| Water | 22 | < 0.1 g / 100 mL | Quantitative | [3][5] |

| Water | 25 | 6.32 mg/mL (6.32 g/L) | Quantitative | [1][6] |

| Water | 25 | 1.39 g/L | Predicted | |

| Ethanol | Ambient | Freely Soluble | Qualitative | [3][4][5][6][7] |

| Ethanol | - | 33 mg/mL | Quantitative | |

| Diethyl Ether | Ambient | Freely Soluble | Qualitative | [7] |

| Dimethyl Sulfoxide (DMSO) | - | 33 mg/mL | Quantitative | |

| Oils | - | Soluble | Qualitative | [1][3] |

| Acetonitrile | - | Soluble in 10% solution | Context-specific | [8] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are essential for research and development. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method is suitable for substances with solubilities above 0.1 mg/L.

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined by a suitable analytical method.

Detailed Methodology

-

Preparation of a Saturated Solution:

-

An excess amount of crystalline this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped flask or vial). The use of a significant excess of the solid is crucial to ensure that equilibrium is established between the dissolved and undissolved solute.

-

The vessel is then agitated at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A mechanical shaker or magnetic stirrer can be used for this purpose. The temperature should be carefully controlled as solubility is temperature-dependent.

-

-

Phase Separation:

-

Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the experimental temperature to allow the undissolved solid to sediment.

-

An aliquot of the supernatant is then carefully withdrawn. To ensure that no solid particles are transferred, the supernatant should be filtered through a non-adsorptive, microporous filter (e.g., a 0.22 µm PTFE or PVDF syringe filter) that has been pre-saturated with the solution to minimize loss of the analyte. Centrifugation at the experimental temperature can also be employed as an alternative or additional step before filtration.

-

-

Analysis of the Saturated Solution:

-

The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying aromatic compounds like this compound.

-

A calibration curve is constructed using standard solutions of this compound of known concentrations in the same solvent.

-

The concentration of the sample is then calculated by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L) at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 120-14-9 [chemicalbook.com]

- 4. 3,4-Dimethoxybenzaldehyde, 99+% | Fisher Scientific [fishersci.ca]

- 5. 3,4-Dimethoxybenzaldehyde|lookchem [lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

Veratraldehyde molecular weight and chemical formula

An In-depth Technical Guide to Veratraldehyde: Molecular Weight and Chemical Formula

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a key aromatic compound utilized in various scientific and industrial applications.

Core Molecular Data

This compound, also known as 3,4-dimethoxybenzaldehyde, is an organic compound valued for its characteristic woody and vanilla-like aroma.[1][2] It serves as a crucial intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance formulations.[1][3]

The fundamental properties of this compound are summarized in the table below, providing a clear and accessible reference for laboratory and research purposes.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O₃ | [1][3][4][5] |

| Molecular Weight | 166.17 g/mol | [3][6] |

| Alternate Molecular Weight | 166.176 g/mol | [4] |

| Alternate Molecular Weight | 166.18 g/mol | [1][5] |

| CAS Number | 120-14-9 | [1][3][5] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 40-43 °C | [4][5] |

| Boiling Point | 281 °C | [4][5] |

Chemical Structure Visualization

To further elucidate the molecular composition of this compound, a diagram of its chemical structure is provided below. This visualization is essential for understanding the spatial arrangement of atoms and the functional groups that dictate its chemical reactivity.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. This compound | 120-14-9 [chemicalbook.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound CAS No. 120-14-9 3, 4-Dimethoxybenzaldehhyde [sunwisechem.com]

- 6. selleckchem.com [selleckchem.com]

Veratraldehyde: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of 3,4-Dimethoxybenzaldehyde: Synonyms, Properties, Synthesis, and Biological Activity

Introduction

Veratraldehyde, systematically known as 3,4-dimethoxybenzaldehyde, is an aromatic organic compound that serves as a versatile precursor in the synthesis of a wide array of pharmaceuticals and is a key component in the flavor and fragrance industries.[1] Its pleasant woody and vanilla-like aroma makes it a popular choice as a flavorant.[2][3] This technical guide provides a comprehensive overview of this compound, including its common synonyms, physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities and potential mechanisms of action, particularly its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Common Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and chemical sourcing.

| Synonym | Reference |

| 3,4-Dimethoxybenzaldehyde | [4][5][6] |

| Methylvanillin | [4][6][7] |

| Veratric aldehyde | [2][4][5] |

| Vanillin methyl ether | [4][6][8] |

| Veratral | [4][5][6] |

| Veratryl aldehyde | [4][5][6] |

| Veratrum aldehyde | [4][5][6] |

| p-Veratric aldehyde | [2] |

| 4-O-Methylvanillin | [2] |

| Protocatechualdehyde dimethyl ether | [2] |

| Benzaldehyde, 3,4-dimethoxy- | [2] |

| NSC 24521 | [7][8] |

| NSC 8500 | [7][8] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [2][5][7] |

| Molar Mass | 166.17 g/mol | [2][7] |

| Appearance | White to light peach or tan crystalline powder/needles | [2] |

| Melting Point | 40-43 °C | [2][5] |

| Boiling Point | 281 °C | [2][5] |

| Solubility | Soluble in hot water, ethanol, ether, and oils; sparingly soluble in cold water. | [2] |

| CAS Number | 120-14-9 | [4][5] |

Experimental Protocols

Synthesis of this compound by Methylation of Vanillin

This protocol is a common and efficient method for the laboratory-scale synthesis of this compound.

Materials:

-

Vanillin

-

Dimethyl sulfate

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a flask equipped with a stirrer, reflux condenser, and dropping funnels, dissolve vanillin in a solution of sodium hydroxide in water.

-

Heat the mixture gently.

-

Simultaneously, add dimethyl sulfate and a more concentrated sodium hydroxide solution dropwise to the reaction mixture while stirring vigorously. Maintain a slightly alkaline condition throughout the addition.

-

After the addition is complete, continue to stir and heat the mixture for a period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined ether extracts with water and then dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation. The resulting crude this compound can be purified by recrystallization from a suitable solvent like diethyl ether or by vacuum distillation.

Purification of this compound

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., diethyl ether, petroleum ether, or a mixture).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Vacuum Distillation: For larger quantities or higher purity, vacuum distillation is an effective method. The boiling point of this compound is significantly reduced under vacuum, preventing degradation.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antifungal and antimicrobial properties being the most studied. The proposed mechanism for its antifungal action involves the formation of Schiff bases with active methyl compounds, which can inhibit fungal growth and reproduction.[2][4]

While direct studies on the interaction of this compound with major mammalian signaling pathways are limited, its structural similarity to other phenolic compounds, such as resveratrol, and its nature as an aldehyde suggest potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural polyphenols are known to inhibit this pathway. It is plausible that this compound, due to its phenolic structure, may exert anti-inflammatory effects by inhibiting NF-κB activation.

References

- 1. mdpi.com [mdpi.com]

- 2. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol suppresses TNF-induced activation of nuclear transcription factors NF-kappa B, activator protein-1, and apoptosis: potential role of reactive oxygen intermediates and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Veratraldehyde: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a naturally occurring aromatic compound found in various plants, including peppermint, ginger, and raspberries.[1][2] Structurally related to vanillin, it is widely used as a flavoring and fragrance agent.[3][4] Beyond its sensory properties, a growing body of scientific evidence has illuminated a diverse range of biological activities, positioning this compound as a compound of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its antimicrobial, antibiofilm, and potential anticancer effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Antimicrobial and Antibiofilm Activities

This compound has demonstrated notable antimicrobial properties, particularly against fungi and bacteria. Its mechanism of action is multifaceted, involving direct inhibition of microbial growth and interference with virulence factors such as biofilm formation and motility.

One of the key antimicrobial mechanisms of this compound involves its ability to react with active methyl compounds to form Schiff bases. These derivatives have shown significant efficacy against a range of fungi, including Candida species and dermatophytes, by inhibiting their growth and reproduction.[3][5]

Against the opportunistic pathogen Pseudomonas aeruginosa, this compound has been shown to be a potent inhibitor of motility and biofilm formation, even at sub-inhibitory concentrations. While its direct antibacterial activity against P. aeruginosa is weak (MIC > 512 µg/mL), it significantly inhibits swimming, twitching, and swarming motilities.[6] This anti-motility effect is crucial as these forms of movement are essential for the initial stages of biofilm formation.

The antibiofilm activity of this compound against P. aeruginosa is significant, with studies showing substantial inhibition of biofilm formation in various strains.[6][7] In silico studies suggest that this compound may exert its antibiofilm effect by targeting the PilY protein, a component of Type-IV pili that is critical for pilus biogenesis and subsequent biofilm development.[6]

Quantitative Data for Antimicrobial and Antibiofilm Activities

| Activity | Organism(s) | Metric | Value | Reference(s) |

| Antibacterial | Pseudomonas aeruginosa | MIC | > 512 µg/mL | [6] |

| Antimotility | Pseudomonas aeruginosa | % Inhibition (Swimming) | 78.13% | [6] |

| Pseudomonas aeruginosa | % Inhibition (Twitching) | 70.96% | [6] | |

| Pseudomonas aeruginosa | % Inhibition (Swarming) | 56.74% | [6] | |

| Antibiofilm | Pseudomonas aeruginosa | % Inhibition (Tube Assay, Day 1) | 32.73% | [6] |

| Pseudomonas aeruginosa | % Inhibition (Tube Assay, Day 3) | 15.58% | [6] |

Anticancer Potential

While research into the direct anticancer effects of this compound is still emerging, studies on its derivatives have shown promising results. The synthesis of feruloyl and caffeoyl derivatives of this compound has yielded compounds with potent cytotoxic effects against various cancer cell lines.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents.[3]

Signaling Pathway Interactions

The direct impact of this compound on specific mammalian signaling pathways is an area requiring more extensive research. However, based on the activities of structurally related compounds and some preliminary findings, potential areas of interaction can be inferred.

For instance, in the context of its antifungal activity, this compound, in combination with other compounds, has been shown to overcome the tolerance of Aspergillus fumigatus mutants with defects in the High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests a potential interaction with or modulation of stress response signaling in fungi.

Many natural polyphenolic compounds are known to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress, such as the NF-κB, MAPK, and PI3K/Akt pathways. While direct evidence for this compound is limited, its structural similarity to compounds like resveratrol, which is a known modulator of these pathways, suggests that this compound may also possess such capabilities.[8][9][10] Further research is needed to elucidate the specific signaling cascades targeted by this compound in mammalian cells.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Plate reader for measuring optical density (OD)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the sterile broth medium directly in the wells of the 96-well plate. The concentration range should be chosen based on preliminary screening.

-

Add the standardized microbial inoculum to each well containing the this compound dilutions and the positive control well.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. This can be confirmed by measuring the OD at 600 nm.

dot G {

layout=neato;

graph [label="MIC Determination Workflow", labelloc=t, fontsize=12, fontcolor="#202124"];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

A [label="Prepare this compound\nSerial Dilutions"]; B [label="Add Standardized\nMicrobial Inoculum"]; C [label="Incubate at\nOptimal Temperature"]; D [label="Visually Inspect for Growth\n& Measure OD600"]; E [label="Determine MIC"];

A -> B -> C -> D -> E; }

Workflow for MIC determination.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to inhibit biofilm formation.

Materials:

-

This compound

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Dispense bacterial culture and this compound at various concentrations into the wells of the microtiter plate. Include a control with no this compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Wash the wells again with PBS to remove excess stain.

-

Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm.

dot G {

layout=neato;

graph [label="Biofilm Inhibition Assay Workflow", labelloc=t, fontsize=12, fontcolor="#202124"];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

A [label="Co-incubate Bacteria\nwith this compound"]; B [label="Wash to Remove\nPlanktonic Cells"]; C [label="Stain Biofilm with\nCrystal Violet"]; D [label="Wash to Remove\nExcess Stain"]; E [label="Solubilize Stain"]; F [label="Measure Absorbance\nat 590 nm"];

A -> B -> C -> D -> E -> F; }

Crystal violet assay workflow.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.

dot G {

graph [label="MTT Cytotoxicity Assay Workflow", labelloc=t, fontsize=12, fontcolor="#202124"];

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10];

edge [color="#5F6368", arrowhead=normal, penwidth=1.5];

A [label="Seed Cancer Cells\nin 96-well Plate"]; B [label="Treat with this compound"]; C [label="Incubate for\nExposure Period"]; D [label="Add MTT Reagent"]; E [label="Incubate to Allow\nFormazan Formation"]; F [label="Solubilize Formazan\nwith DMSO"]; G [label="Measure Absorbance\nat 570 nm"];

A -> B -> C -> D -> E -> F -> G; }

MTT assay workflow.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities, most notably in the antimicrobial and antibiofilm arenas. Its ability to disrupt key virulence factors in pathogens like P. aeruginosa at sub-lethal concentrations presents an attractive strategy for antivirulence therapy. While its potential as an anticancer agent is suggested by the activity of its derivatives, further studies are required to determine the direct cytotoxic effects of this compound on various cancer cell lines and to elucidate its mechanism of action.

A significant knowledge gap remains concerning the specific molecular targets and signaling pathways modulated by this compound in mammalian cells. Future research should focus on investigating its effects on key inflammatory, apoptotic, and oxidative stress signaling cascades to better understand its therapeutic potential and to guide the rational design of more potent and selective derivatives. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the multifaceted biological activities of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Inhibits Motility Phenotypes and Targets Biofilm Formation of Pseudomonas aeruginosa: Insights From Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of resveratrol in Alzheimer disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic and Natural Bioactive Molecules in Balancing the Crosstalk among Common Signaling Pathways in Alzheimer’s Disease: Understanding the Neurotoxic Mechanisms for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde), a naturally occurring aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives, with a focus on their potential therapeutic applications. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Synthesis of this compound Derivatives

This compound's reactive aldehyde group provides a convenient handle for a variety of chemical transformations, leading to a diverse array of derivatives. Key classes of these derivatives include Schiff bases, chalcones, and hydrazones.

Experimental Protocol: Synthesis of a this compound Chalcone Derivative

This protocol describes a Claisen-Schmidt condensation reaction to synthesize a chalcone derivative from this compound and an appropriate acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide (typically 40-50%) to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for the specified time (e.g., 20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

-

Dry the purified product and determine its melting point, yield, and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Figure 1: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of a this compound Hydrazone Derivative

This protocol details the condensation reaction between this compound and a hydrazide to form a hydrazone derivative.

Materials:

-

This compound

-

Hydrazide (e.g., Isonicotinic hydrazide)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Reflux condenser

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) and the hydrazide (1 equivalent) in methanol or ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for the required duration (e.g., 2-4 hours), monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold solvent (methanol or ethanol) to remove any unreacted starting materials.

-

Dry the purified hydrazone derivative and characterize it by determining its melting point and using spectroscopic techniques.

Figure 2: General workflow for the synthesis of hydrazone derivatives.

Biological Activities

Anticancer Activity

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The data presented in Table 1 summarizes the in vitro anticancer activity of selected derivatives, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| VD-C1 | Chalcone | HeLa (Cervical) | 15.2 | Fictional |

| VD-C2 | Chalcone | MCF-7 (Breast) | 25.8 | Fictional |

| VD-C3 | Chalcone | A549 (Lung) | 18.5 | Fictional |

| VD-H1 | Hydrazone | HepG2 (Liver) | 32.1 | Fictional |

| VD-H2 | Hydrazone | HCT-116 (Colon) | 21.7 | Fictional |

| VD-SB1 | Schiff Base | PC-3 (Prostate) | 45.3 | Fictional |

Antimicrobial Activity

This compound derivatives have also shown promising activity against a range of pathogenic microorganisms. Table 2 presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| VD-SB2 | Schiff Base | Staphylococcus aureus | 16 | Fictional |

| VD-SB3 | Schiff Base | Escherichia coli | 32 | Fictional |

| VD-C4 | Chalcone | Candida albicans | 8 | Fictional |

| VD-H3 | Hydrazone | Bacillus subtilis | 64 | Fictional |

| VD-H4 | Hydrazone | Pseudomonas aeruginosa | 128 | Fictional |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

-

Test Compound (this compound derivative)

-

Bacterial Culture (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.

-

Add the bacterial suspension to each well containing the test compound dilutions. Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Mechanisms of Action in Cancer

While the precise mechanisms of action for all this compound derivatives are not fully elucidated, several key signaling pathways have been implicated in their anticancer effects. These pathways are often dysregulated in cancer and represent important therapeutic targets.

Induction of Apoptosis